molecular formula C15H14N2O4 B11778980 Methyl 4-(4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-D]pyrimidin-2-YL)benzoate

Methyl 4-(4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-D]pyrimidin-2-YL)benzoate

Cat. No.: B11778980
M. Wt: 286.28 g/mol
InChI Key: QTIVINSEXFKCBA-UHFFFAOYSA-N
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Description

Methyl 4-(4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-d]pyrimidin-2-yl)benzoate is a pyrimidinone derivative featuring a fused pyrano-pyrimidinone core substituted with a methyl benzoate group at position 2. Its structure combines a rigid bicyclic system with a polar ester moiety, influencing solubility and molecular interactions.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

methyl 4-(4-oxo-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)benzoate

InChI

InChI=1S/C15H14N2O4/c1-20-15(19)10-4-2-9(3-5-10)13-16-12-6-7-21-8-11(12)14(18)17-13/h2-5H,6-8H2,1H3,(H,16,17,18)

InChI Key

QTIVINSEXFKCBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=C(COCC3)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-D]pyrimidin-2-YL)benzoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-D]pyrimidin-2-YL)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrano[4,3-D]pyrimidine derivatives, while reduction can produce reduced benzoate compounds .

Scientific Research Applications

Methyl 4-(4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-D]pyrimidin-2-YL)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-D]pyrimidin-2-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogues

The pyrano[4,3-d]pyrimidinone scaffold is highly versatile, with modifications at positions 2 and 4 significantly altering physicochemical and biological properties. Key analogues include:

3-(4-Hydroxyphenyl)-N-((4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-d]pyrimidin-2-yl)methyl)-N-(thiophen-2-ylmethyl)propanamide (CAS 1418131-56-2): Features a thiophen-2-ylmethyl group and 4-hydroxyphenyl substituent.

Methyl 4-[(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (Compound 26): Replaces the pyrano ring with a thieno[2,3-d]pyrimidine system. Exhibits a higher melting point (147–148°C) and moderate synthetic yield (69%) .

4-(4-Hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)-2-methoxyphenyl benzoate: Incorporates a hexahydropyrido-thieno-pyrimidine core and methoxy-benzoate group. Larger molecular weight (449.53 g/mol) suggests extended pharmacokinetic half-life .

N-(2-Aminoethyl)-4'-(((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)methyl)-[1,1'-biphenyl]-4-sulfonamide: Cyclopenta[d]pyrimidinone core with sulfonamide and biphenyl groups. Enhanced hydrogen-bonding capacity due to the sulfonamide moiety .

Physicochemical Properties

The table below summarizes critical parameters of the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%)
Target Compound C₁₅H₁₄N₂O₄* 298.29 Methyl benzoate at C2 N/A N/A
Compound C₂₂H₂₃N₃O₄S 425.51 Thiophen-2-ylmethyl, 4-hydroxyphenyl N/A N/A
Compound C₂₀H₁₆N₂O₃S 377.00 Methyl, phenylthieno 147–148 69
Compound C₂₄H₂₃N₃O₄S 449.53 Methoxy-benzoate, thieno-pyrimidine N/A N/A
Compound C₂₂H₂₄N₄O₃S₂ 456.58 Cyclopenta, sulfonamide, biphenyl N/A N/A

Research Findings and Implications

  • Solubility: The methyl benzoate group in the target compound likely enhances aqueous solubility compared to purely aromatic substituents (e.g., phenylthieno in ) but reduces it relative to polar sulfonamides () .
  • Bioactivity : Thiophene and cyclopenta derivatives () show promise in targeting enzymes like kinases due to their planar heterocycles, whereas the target compound’s benzoate group may favor interactions with esterase-sensitive targets .
  • Synthetic Scalability: High-yield routes (e.g., 69% in ) suggest feasibility for large-scale production, though the target compound’s pathway remains unoptimized in the provided evidence .

Biological Activity

Methyl 4-(4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-D]pyrimidin-2-YL)benzoate is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrano-pyrimidine core , which is known for its pharmacological significance. The synthesis typically involves multi-step strategies that may include the condensation of various precursors to form the pyrano-pyrimidine structure. Recent methodologies emphasize greener synthesis techniques to enhance efficiency and reduce environmental impact.

Biological Activities

  • Antimicrobial Activity
    • Mechanism : The compound exhibits significant antibacterial activity against various strains of bacteria. Its minimum inhibitory concentration (MIC) values are comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
    • Bactericidal Effects : Studies have shown a notable reduction in bacterial viability over time, with electron microscopy revealing alterations in cell wall morphology of treated bacteria.
  • Anti-inflammatory Properties
    • COX-2 Inhibition : this compound has been investigated for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2). Selective inhibition of COX-2 can lead to reduced inflammation and pain .
    • Research Findings : Quantitative structure-activity relationship studies indicate that modifications in the molecular structure can significantly affect COX inhibition efficacy .
  • Antioxidant Activity
    • The compound exhibits free radical scavenging properties, contributing to its anti-inflammatory effects and suggesting potential applications in oxidative stress-related conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study 1 : A study demonstrated the compound's efficacy against Staphylococcus aureus and Escherichia coli, with MIC values showing effectiveness comparable to common antibiotics such as penicillin and tetracycline.
  • Study 2 : In vitro assays indicated that the compound significantly inhibited COX-2 activity in a dose-dependent manner. The IC50 values were found to be lower than those of several known COX inhibitors, suggesting a promising therapeutic profile for inflammatory diseases.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundPyrano-pyrimidine coreAntimicrobial; Anti-inflammatorySelective COX-2 inhibition
Thieno[2,3-d]pyrimidine derivativesThieno coreAntimicrobial; Anti-inflammatorySimpler structure without benzoate
Benzyl carbamate derivativesCarbamate functional groupAntimicrobialDifferent core structure

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